Menbutone sodium

Description

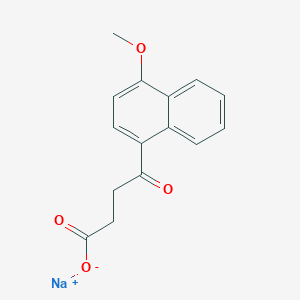

Structure

3D Structure of Parent

Properties

CAS No. |

111961-03-6 |

|---|---|

Molecular Formula |

C15H13NaO4 |

Molecular Weight |

280.25 g/mol |

IUPAC Name |

sodium;4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate |

InChI |

InChI=1S/C15H14O4.Na/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;/h2-6,8H,7,9H2,1H3,(H,17,18);/q;+1/p-1 |

InChI Key |

SJGXLANXNYFCEV-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Menbutone Sodium's Hepatocellular Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menbutone sodium, a derivative of γ-oxo-naphthalene-butyric acid, is a well-established choleretic agent utilized in veterinary medicine to enhance bile secretion and stimulate overall digestive function.[1][2][3] Despite its widespread use, the precise molecular mechanism of action within hepatocytes remains to be fully elucidated. This technical guide synthesizes the current understanding of menbutone's physiological effects, delves into the fundamental signaling pathways governing choleresis in hepatocytes, and proposes potential mechanisms through which menbutone may exert its therapeutic effects. Furthermore, this document provides detailed experimental protocols and visual workflows to facilitate future research aimed at definitively identifying menbutone's molecular targets and signaling cascades.

Introduction to this compound

Menbutone, also known as genabilic acid, is a synthetic compound recognized for its potent stimulation of exocrine gland secretion.[1][4] Its primary clinical application is in the management of digestive disorders in various animal species, where it effectively increases the secretion of bile, pancreatic juice, and gastric juice.[1][4] This broad secretagogue activity suggests a mechanism that may target common regulatory pathways within the digestive system. In hepatocytes, the primary effect of menbutone is a marked increase in bile flow, a process critical for the digestion and absorption of lipids and the elimination of xenobiotics.

Quantitative Data on Menbutone's Effects and Pharmacokinetics

While detailed molecular data is scarce, several studies have quantified the physiological and pharmacokinetic parameters of menbutone.

Table 1: Physiological Effects of Menbutone

| Parameter | Effect | Animal Model | Reference |

| Bile Secretion | 2 to 5-fold increase over baseline | General | [4] |

| Gastric Juice Secretion | 2 to 5-fold increase over baseline | General | [4] |

| Pancreatic Juice Secretion | 2 to 5-fold increase over baseline | General | [4] |

| Duration of Choleretic Effect | Approximately 10 hours | General | [4] |

Table 2: Pharmacokinetic Parameters of Menbutone in Calves (10 mg/kg, IV)

| Parameter | Value (Mean ± SD) |

| Total Clearance (Cl) | 71.9 ± 13.5 mL/h/kg |

| Elimination Half-life (t½β) | 4.53 ± 2.45 h |

| Volume of Distribution at Steady-State (Vss) | 310.4 ± 106.4 mL/kg |

| Non-compartmental Elimination Half-life (t½λ) | 4.2 ± 1.1 h |

Data sourced from Diez R, et al. (2024).

Table 3: Pharmacokinetic Parameters of Menbutone in Sheep (10 mg/kg, IM)

| Parameter | Value (Mean ± SD) |

| Peak Plasma Concentration (Cmax) | 18.8 ± 1.9 µg/mL |

| Time to Reach Cmax (tmax) | 3.75 ± 0.45 h |

| Mean Absorption Time (MAT) | 3.31 ± 1.36 h |

| Fraction of Dose Absorbed (F) | 103.1 ± 23.0 % |

Data sourced from Diez R, et al. (2022).

Potential Signaling Pathways for Menbutone's Choleretic Action

The choleretic effect of a compound can be mediated through various signaling pathways within the hepatocyte. While the direct target of menbutone is unknown, its action likely involves one or more of the following established pathways.

Farnesoid X Receptor (FXR) Signaling

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid homeostasis. Activation of FXR by bile acids initiates a signaling cascade that modulates the expression of genes involved in bile acid synthesis and transport.

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Signaling

The cAMP-PKA signaling pathway is another crucial regulator of cellular processes in the liver, including bile secretion. Activation of this pathway can lead to the phosphorylation of various proteins involved in transport and metabolism.

Proposed Experimental Protocols for Investigating Menbutone's Mechanism of Action

To elucidate the molecular mechanism of menbutone, a series of in vitro experiments using primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2, HepaRG) are proposed.

Assessment of Menbutone's Effect on Bile Acid Transporter Expression and Function

Objective: To determine if menbutone alters the expression or activity of key bile acid transporters.

Methodology:

-

Cell Culture: Culture primary hepatocytes or a suitable cell line to confluence.

-

Treatment: Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

-

Gene Expression Analysis (qPCR): Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of key transporter genes, including BSEP (ABCB11) and NTCP (SLC10A1).

-

Protein Expression Analysis (Western Blot): Lyse the cells and perform Western blotting to quantify the protein levels of BSEP and NTCP.

-

Functional Assay (BSEP Activity): Utilize inverted membrane vesicles expressing BSEP or sandwich-cultured hepatocytes. Measure the ATP-dependent uptake of a labeled BSEP substrate (e.g., [³H]-taurocholate) in the presence and absence of menbutone.

Investigation of Menbutone's Interaction with FXR

Objective: To assess whether menbutone acts as an agonist or antagonist of the Farnesoid X Receptor.

Methodology:

-

Reporter Gene Assay: Co-transfect a suitable cell line (e.g., HEK293T) with an FXR expression vector and a reporter plasmid containing an FXR response element upstream of a luciferase gene.

-

Treatment: Treat the transfected cells with menbutone alone or in combination with a known FXR agonist (e.g., GW4064).

-

Luciferase Assay: Measure luciferase activity to determine the effect of menbutone on FXR-mediated gene transcription. An increase in luciferase activity would suggest agonistic properties, while a decrease in the presence of an agonist would indicate antagonism.

Measurement of Intracellular cAMP Levels

Objective: To determine if menbutone modulates the intracellular concentration of cyclic AMP.

Methodology:

-

Cell Culture and Treatment: Culture primary hepatocytes and treat with menbutone for short time intervals (e.g., 5, 15, 30 minutes).

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET assay kit.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for investigating the molecular mechanism of menbutone in hepatocytes.

Conclusion and Future Directions

This compound is an effective choleretic agent with a well-documented physiological impact on digestive secretions. However, a significant knowledge gap exists regarding its precise molecular mechanism of action within hepatocytes. The proposed experimental protocols and workflow provide a clear path forward for researchers to investigate the interaction of menbutone with key regulatory pathways such as FXR and cAMP/PKA signaling, as well as its effects on critical bile acid transporters. Elucidating the core mechanism of menbutone will not only enhance our fundamental understanding of this therapeutic agent but also pave the way for the development of novel and more targeted choleretic drugs.

References

Menbutone Sodium: A Technical Guide on its Choleretic and Digestive Stimulant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menbutone, or genabilic acid, is a derivative of oxybutyric acid utilized in veterinary medicine as a choleretic and digestive stimulant.[1][2][3] It is employed to address digestive disorders and hepatic insufficiency in various animal species, including cattle, sheep, goats, pigs, horses, and dogs.[2][3] The primary mechanism of action involves the stimulation of hepato-digestive activity, leading to an increase in the secretion of bile, as well as pancreatic and gastric juices.[1][2][3] This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and potential signaling pathways associated with the choleretic and digestive stimulant properties of menbutone sodium.

Quantitative Data

The therapeutic efficacy of menbutone is underscored by its significant impact on digestive secretions. Following administration, menbutone has been observed to increase the secretion of bile, gastric juice, and pancreatic juice by 2 to 5 times the baseline levels.[4] This stimulatory effect is typically observed for a duration of 2 to 3 hours post-administration.[3] In a specific study involving steers with a reduced enterohepatic circulation of bile salts, menbutone demonstrated a potent choleretic effect, increasing the volume of bile flow up to four-fold.[5][6][7][8]

Pharmacokinetic Properties

The pharmacokinetic profile of menbutone has been characterized in several animal species, providing valuable data for dosage and administration regimen design. The following tables summarize the key pharmacokinetic parameters of menbutone following intravenous (IV) and intramuscular (IM) administration in sheep and calves.

Table 1: Pharmacokinetic Parameters of Menbutone in Sheep (10 mg/kg) [9]

| Parameter | IV Administration (Mean ± SD) | IM Administration (Mean ± SD) |

| Clearance (Cl) | 63.6 ± 13.6 mL/h/kg | - |

| Volume of Distribution (Vss) | 259.6 ± 52.7 mL/kg | - |

| Elimination Half-Life (t½λ) | 6.08 ± 2.48 h | - |

| Maximum Concentration (Cmax) | - | 18.8 ± 1.9 µg/mL |

| Time to Cmax (tmax) | - | 3.75 ± 0.45 h |

| Bioavailability (F) | - | 103.1 ± 23.0 % |

Table 2: Pharmacokinetic Parameters of Menbutone in Calves (10 mg/kg) [10][11][12]

| Parameter | IV Administration (Mean ± SD) | IM Administration (Mean ± SD) |

| Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | - |

| Volume of Distribution (Vss) | 310.4 ± 106.4 mL/kg | - |

| Elimination Half-Life (t½β) | 4.53 ± 2.45 h | - |

| Maximum Concentration (Cmax) | - | 15.1 ± 4.3 µg/mL |

| Time to Cmax (tmax) | - | 1.66 ± 0.55 h |

| Bioavailability (F) | - | 83.5 ± 22.4 % |

Experimental Protocols

Detailed experimental protocols for evaluating the choleretic and digestive stimulant effects of menbutone are not extensively reported in the available literature. However, based on the conducted studies, a general understanding of the methodologies can be inferred.

Choleretic Effect Evaluation in Steers

A study by Symonds (1982) investigated the choleretic effect of menbutone in steers.[5][6][7][8] While the complete detailed protocol is not available in the provided search results, the key elements of the experiment included:

-

Animal Model: Adult steers.

-

Drug Administration: Menbutone was administered intravenously.

-

Experimental Condition: The study included a condition where the total bile salts in the enterohepatic circulation were reduced to enhance the observable choleretic effect.

-

Measurement: The primary endpoint was the measurement of bile flow. The exact method for bile collection and flow measurement is not specified in the abstracts.

Pharmacokinetic Studies

The pharmacokinetic studies in sheep and calves involved the following general protocol:[9][10][11][12]

-

Animal Models: Clinically healthy sheep and Holstein calves.

-

Drug Administration: Menbutone was administered intravenously and intramuscularly at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples were collected at various time points post-administration.

-

Analytical Method: Plasma concentrations of menbutone were determined using a validated high-performance liquid chromatography (HPLC) method.

Signaling Pathways

The precise signaling pathways through which menbutone exerts its choleretic and digestive stimulant effects have not been elucidated in the available scientific literature. However, based on the known mechanisms of other choleretic agents, a hypothetical signaling pathway can be proposed. Choleretic and digestive stimulant actions are often mediated through G-protein coupled receptors (GPCRs) leading to downstream signaling cascades.

Caption: Hypothetical signaling pathway of menbutone.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the choleretic and digestive stimulant properties of a compound like menbutone.

Caption: General experimental workflow.

Conclusion and Future Directions

This compound is an effective choleretic and digestive stimulant in various animal species, with a well-characterized pharmacokinetic profile in sheep and calves. The quantitative data demonstrates its ability to significantly increase the secretion of bile and other digestive juices. However, there is a notable gap in the scientific literature regarding detailed experimental protocols for assessing its pharmacodynamic effects and the precise molecular mechanisms and signaling pathways underlying its action. Future research should focus on elucidating these aspects to provide a more comprehensive understanding of menbutone's therapeutic properties. Specifically, studies investigating its effect on bile composition and its interaction with specific cellular receptors and signaling molecules are warranted. Such research will be invaluable for optimizing its clinical use and for the development of novel drugs with similar therapeutic profiles.

References

- 1. Measurement of liver blood flow by galactose clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Investigating bile acid-mediated cholestatic drug-induced liver injury using a mechanistic model of multidrug resistance protein 3 (MDR3) inhibition [frontiersin.org]

- 3. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Effects of choleretics on bile compositions drained from patients with pigment gallstone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling of bile acids in bovine follicular fluid by fused-core-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Methods for Characterization of Bile Acids and Its Application in Quality Control of Cow-Bezoar and Bear Bile Powder, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Synthesis of Menbutone Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Menbutone sodium, a choleretic agent used in veterinary medicine. The synthesis is a two-step process involving the Friedel-Crafts acylation of 1-methoxynaphthalene with succinic anhydride to form Menbutone, followed by its conversion to the sodium salt. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of this compound begins with the formation of Menbutone (4-(4-methoxy-1-naphthyl)-4-oxobutanoic acid) through a Friedel-Crafts acylation reaction. This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of 1-methoxynaphthalene with an acyl group from succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride. The resulting carboxylic acid, Menbutone, is then neutralized with a sodium base to yield this compound.

The overall chemical transformation is depicted in the following workflow:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Menbutone (Free Acid)

Two primary methods for the synthesis of Menbutone are presented below, differing mainly in the solvent used. Method A employs dichloromethane, a less toxic alternative to the solvents used in older procedures.

Method A: Dichloromethane as Solvent [1][2]

This method is adapted from an improved, environmentally more benign synthesis protocol.

Experimental Procedure:

-

In a suitable reaction vessel, dissolve 15.8 g of 1-methoxynaphthalene and 10.0 g of succinic anhydride in 120 mL of dichloromethane.

-

Stir the mixture and cool the solution to a temperature of 1-3°C.

-

Slowly add 15.0 g of anhydrous aluminum trichloride in three portions over approximately 20 minutes, maintaining the temperature at 1-3°C.

-

After the addition is complete, heat the reaction mixture to 35 ± 2°C and maintain this temperature for 5.5 to 6.5 hours.

-

Upon completion of the reaction, pour the reaction mixture into a beaker containing a mixture of 200 g of ice and 300 g of water.

-

Stir this mixture for 30 minutes, then allow it to stand for crystallization to occur.

-

Collect the crude Menbutone precipitate by suction filtration.

-

The filtrate can be heated to distill and recover the dichloromethane.

-

Purify the crude Menbutone by recrystallizing 2-3 times from water, with the addition of activated carbon for decolorization, to obtain pure Menbutone.

Method B: Benzene as Solvent [1]

This is a more traditional method for the synthesis of Menbutone.

Experimental Procedure:

-

Dissolve 395 parts by weight of 1-methoxynaphthalene and 265 parts of succinic anhydride in 8,000 parts of dry benzene at room temperature.

-

With stirring, add 710 parts of anhydrous aluminum chloride over a period of 20 minutes. The temperature will rise to approximately 60-70°C.

-

After the addition, continue stirring the mixture at 60-70°C for 15-20 minutes, then heat to reflux for one hour.

-

Pour the hot reaction mixture onto a mixture of 5,000 parts of ice and 900 parts of concentrated hydrochloric acid.

-

Remove the benzene by steam distillation.

-

Filter the hot aqueous residue to isolate the insoluble crude β-(1-methoxy-4-naphthoyl)-propionic acid.

-

Dry the crude product.

Synthesis of this compound

The conversion of Menbutone to its sodium salt is a straightforward acid-base neutralization.

Experimental Procedure:

-

Dissolve the purified Menbutone (β-(1-methoxy-4-naphthoyl)-propionic acid) in hot water containing a stoichiometric amount of sodium carbonate.[1] Alternatively, an aqueous solution of sodium hydroxide can be used.

-

The hot solution can be treated with activated charcoal and filtered to remove any remaining impurities.

-

Cool the solution to induce crystallization of this compound. If the product is highly soluble, the solvent may need to be evaporated to obtain the solid salt.

-

Collect the crystalline this compound by filtration and dry under vacuum.

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Reactant and Solvent Quantities for Menbutone Synthesis

| Parameter | Method A (Dichloromethane) | Method B (Benzene) |

| 1-Methoxynaphthalene | 15.8 g | 395 parts by weight |

| Succinic Anhydride | 10.0 g | 265 parts by weight |

| Aluminum Chloride | 15.0 g | 710 parts by weight |

| Solvent | Dichloromethane | Benzene |

| Solvent Volume | 120 mL | 8,000 parts by weight |

Table 2: Reaction Conditions and Yield for Menbutone Synthesis

| Parameter | Method A (Dichloromethane) | Method B (Benzene) |

| Initial Temperature | 1-3°C | Room Temperature |

| Reaction Temperature | 35 ± 2°C | 60-70°C, then reflux |

| Reaction Time | 5.5 - 6.5 hours | ~1.5 hours |

| Product Yield | 86.4% (22.3 g)[1] | 552 parts by weight |

| Melting Point | 176-179°C[1] | 172-173°C[1] |

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps and reagents in the synthesis of Menbutone.

Caption: Experimental workflow for the synthesis of Menbutone.

References

Menbutone Sodium: An In-depth Technical Guide on its Effects on Bile Acid Synthesis and Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menbutone sodium, a derivative of oxybutyric acid, is a well-established choleretic agent utilized primarily in veterinary medicine to stimulate hepato-digestive functions.[1][2] Its primary pharmacological effect is the significant increase in the secretion of bile, as well as pancreatic and gastric juices, often by two to five times their baseline levels.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on bile acid synthesis and secretion. It consolidates available quantitative data, outlines detailed experimental protocols for investigating its mechanism of action, and visualizes pertinent biological pathways. While the choleretic (bile flow-stimulating) properties of menbutone are well-documented, its precise molecular mechanisms governing bile acid synthesis remain an area for further investigation. This guide serves as a resource for researchers and professionals in drug development seeking to understand and explore the full therapeutic potential of this compound.

Introduction

Menbutone, or genabilic acid, is a potent choleretic agent that enhances digestive functions by stimulating the secretion of bile from the liver.[1][3] This action is crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. In addition to its effects on bile secretion, menbutone also promotes the release of pancreatic and peptic juices, contributing to a broader stimulation of the digestive process.[2] Despite its long-standing use in veterinary medicine for treating digestive disorders, a detailed understanding of its molecular interactions with the regulatory networks of bile acid homeostasis is not fully elucidated.[4] This guide aims to synthesize the existing knowledge and provide a framework for future research into its mechanism of action.

Known Pharmacological Effects on Bile Secretion

The most prominent and well-documented effect of this compound is its ability to induce a rapid and significant increase in bile flow. This choleretic effect has been observed in several animal models.

Quantitative Data on Bile Flow

Clinical and preclinical studies have quantified the impact of menbutone on bile secretion. The table below summarizes key findings from the available literature.

| Animal Model | Dosage | Route of Administration | Observed Effect on Bile Flow | Reference(s) |

| Steers | 3.0 g (total dose) | Intravenous | Up to a four-fold increase in bile flow, particularly when bile flow was previously reduced. | [5][6] |

| Steers | 10 mg/kg | Intravenous | A 4.5-fold increase in bile flow was observed for at least 6 hours. | [4] |

| Rats | Not specified | Not specified | A choleretic effect lasting 2-3 hours. | [4] |

| General | 2.5 mg to 10 mg/kg | Parenteral (IV or IM) | An increase in biliary, pancreatic, and peptic secretion by 2 to 5 times compared with normal levels for 2-3 hours. | [2] |

Postulated Mechanism of Action on Bile Acid Synthesis and Secretion

While direct evidence for menbutone's mechanism of action on bile acid synthesis is lacking, we can postulate potential pathways based on the known regulation of bile acid homeostasis and the actions of other choleretic agents. Bile acid synthesis is a tightly regulated process primarily controlled by the nuclear receptor FXR (Farnesoid X Receptor).

Overview of Bile Acid Synthesis Regulation

The synthesis of bile acids from cholesterol in hepatocytes is primarily regulated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. The expression of the CYP7A1 gene is negatively regulated by the FXR signaling pathway. When bile acids bind to FXR in the liver and intestine, it triggers a cascade that ultimately suppresses CYP7A1 transcription, thus reducing bile acid synthesis.[7][8]

Hypothesized Signaling Pathways for Menbutone's Choleretic Effect

The choleretic effect of menbutone is likely multifaceted, potentially involving both the stimulation of bile salt-independent flow and the transport of bile acids. The following diagram illustrates a hypothesized signaling pathway for a generic choleretic agent, which may be applicable to menbutone. Further research is required to validate these pathways specifically for menbutone.

References

- 1. Cholestasis Medication: Choleretic agents, Barbiturates, Vitamins, Opioid antagonists, Bile salt resins, Antibiotics, Ileal Bile Acid Transport Inhibitors, Farnesoid X Receptor Agonists [emedicine.medscape.com]

- 2. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Constitutive androstane receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bile acids: regulation of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Menbutone Sodium in Veterinary Species: An In-depth Technical Guide

Introduction

Menbutone sodium, the sodium salt of genabilic acid (4-methoxy-γ-oxo-1-naphthalene butanoic acid), is a synthetic choleretic and secretagogue agent widely used in veterinary medicine.[1][2][3] It is indicated for the stimulation of hepato-digestive activity in various species, including cattle, sheep, goats, pigs, horses, and dogs, particularly in cases of digestive disorders and hepatic insufficiency.[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, and pharmacodynamics in key veterinary species. The content is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effects by stimulating the secretion of bile, pancreatic juices, and gastric juices.[4][5] This broad secretagogue activity contributes to improved digestion and assimilation of nutrients.

Choleretic Effect: Menbutone is a potent choleretic, increasing bile secretion by two to five times the normal levels.[4][6] This effect is particularly pronounced when bile flow is initially reduced.[7] The increased bile flow aids in the digestion and absorption of fats. While the precise cellular mechanism is not fully elucidated, it is hypothesized to involve the stimulation of bile acid transport systems in hepatocytes.

Pancreatic Secretion: The drug also stimulates the secretion of pancreatic juices, including trypsinogen.[4] This enhances the enzymatic digestion of proteins in the small intestine.

Gastric Secretion: Menbutone increases the secretion of pepsinogen from gastric chief cells, which, upon conversion to pepsin in the acidic environment of the stomach, initiates protein digestion.[4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the stimulation of digestive secretions, which begins shortly after administration and can last for 2 to 3 hours.[3] This stimulation of hepato-digestive activity helps to alleviate symptoms of indigestion, anorexia, and ruminal stasis.[4][8]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in sheep and calves, revealing rapid absorption and elimination.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic data for this compound in different veterinary species. It is important to note that comprehensive pharmacokinetic studies are lacking for horses, pigs, and goats.

Table 1: Pharmacokinetic Parameters of this compound (10 mg/kg) in Sheep Following Intravenous (IV) and Intramuscular (IM) Administration [3]

| Parameter | IV Administration (Mean ± SD) | IM Administration (Mean ± SD) |

| Elimination Half-Life (t½λ) | 6.08 ± 2.48 h | 4.88 ± 1.18 h |

| Total Clearance (Cl) | 63.6 ± 13.6 mL/h/kg | 61.8 ± 10.4 mL/h/kg (Cl/F) |

| Volume of Distribution at Steady-State (Vss) | 259.6 ± 52.7 mL/kg | - |

| Maximum Plasma Concentration (Cmax) | - | 18.8 ± 1.9 µg/mL |

| Time to Maximum Plasma Concentration (tmax) | - | 3.75 ± 0.45 h |

| Mean Absorption Time (MAT) | - | 3.31 ± 1.36 h |

| Bioavailability (F) | - | 103.1 ± 23.0 % |

Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg) in Calves Following Intravenous (IV) and Intramuscular (IM) Administration [4][5]

| Parameter | IV Administration (Mean ± SD) | IM Administration (Mean ± SD) |

| Elimination Half-Life (t½β) | 4.53 ± 2.45 h | - |

| Total Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | - |

| Volume of Distribution at Steady-State (Vss) | 310.4 ± 106.4 mL/kg | - |

| Maximum Plasma Concentration (Cmax) | - | 15.1 ± 4.3 µg/mL |

| Time to Maximum Plasma Concentration (tmax) | - | 1.66 ± 0.55 h |

| Mean Absorption Time (MAT) | - | 2.50 ± 1.42 h |

| Bioavailability (F) | - | 83.5 ± 22.4 % |

Table 3: Recommended Dosages of this compound in Various Veterinary Species [8]

| Species | Dosage | Route of Administration |

| Cattle | 5 - 7.5 mg/kg | Intravenous |

| Calves (up to 6 months) | 10 mg/kg | Deep Intramuscular or Slow Intravenous |

| Sheep | 10 mg/kg | Deep Intramuscular or Slow Intravenous |

| Goats | 10 mg/kg | Deep Intramuscular or Slow Intravenous |

| Pigs | 10 mg/kg | Deep Intramuscular or Slow Intravenous |

| Horses | 2.5 - 5 mg/kg | Slow Intravenous |

Experimental Protocols

Quantification of Menbutone in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the determination of Menbutone concentrations in plasma samples.[3][4]

1. Sample Preparation:

-

To 1 mL of plasma, add a known concentration of an internal standard (e.g., sparfloxacin).

-

Deproteinize the sample by adding 1 mL of 10% acetic acid, vortexing for 1 minute, and centrifuging at 3000 rpm for 10 minutes.[9]

-

The supernatant is then used for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of HPLC-grade water.[9]

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge twice with 1 mL of HPLC-grade water.

-

Elute Menbutone and the internal standard with 1 mL of the mobile phase.

3. Chromatographic Conditions:

-

Column: Xbridge BEH C18 column (4.6 × 250 mm, 5 µm) or equivalent.[3]

-

Mobile Phase: Isocratic mixture of acetonitrile and monopotassium phosphate buffer (e.g., 49:51 v/v).[3]

-

Flow Rate: 1.2 mL/min.[3]

-

Detection: Photodiode array (PDA) detector at wavelengths of 236 nm and 297 nm.[3]

-

Retention Times: Under these conditions, Menbutone typically elutes at approximately 4.5 minutes.[9]

4. Method Validation:

-

The method should be validated according to relevant guidelines (e.g., EMEA/CHMP/EWP/192217/2009) for selectivity, linearity, accuracy, precision, and stability.[3][9] The lower limit of quantification (LLOQ) is typically around 0.2 µg/mL.[3][9]

Signaling Pathways and Logical Relationships

While the precise molecular targets and signaling pathways of this compound have not been definitively elucidated, its known physiological effects suggest the involvement of pathways that regulate secretion in the liver, pancreas, and stomach. The following diagrams illustrate the hypothesized mechanisms of action.

Disclaimer: The following diagrams depict hypothesized signaling pathways based on the known physiological effects of this compound. Direct experimental evidence for Menbutone's interaction with these specific pathways is currently lacking in the scientific literature.

Caption: Hypothesized Cholerectic Signaling Pathway

Caption: Hypothesized Pancreatic Secretion Pathway

Caption: Hypothesized Gastric Secretion Pathway

Toxicology and Safety

This compound is generally considered safe for use in the target species when administered at the recommended dosages.[8] Adverse events are rare but may include transient restlessness, increased respiratory rate, tremor, and salivation, particularly after rapid intravenous injection.[8] Local reactions at the injection site have also been reported after intramuscular administration.[8] The European Union has established that no maximum residue limit (MRL) is required for Menbutone in food-producing animals.[3] However, one study in goats and rats indicated potential adverse effects on fertility parameters, suggesting caution in breeding animals.[6]

Conclusion

This compound is a valuable therapeutic agent in veterinary medicine for the management of digestive disorders. Its broad-spectrum secretagogue activity on the liver, pancreas, and stomach effectively stimulates digestive function. While its pharmacokinetic profile is reasonably well-characterized in sheep and cattle, further research is needed to establish detailed pharmacokinetic parameters in other species such as horses, pigs, and goats. The most significant knowledge gap remains in the elucidation of the precise cellular and molecular mechanisms of action. Future in vitro studies on isolated hepatocytes, pancreatic acinar cells, and gastric chief cells are warranted to identify the specific receptors and signaling pathways through which Menbutone exerts its secretagogue effects. Such studies would not only provide a more complete understanding of its pharmacology but could also pave the way for the development of more targeted and efficacious therapies for digestive diseases in veterinary species.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicines.health.europa.eu [medicines.health.europa.eu]

- 9. mdpi.com [mdpi.com]

In-Vitro Evaluation of the Choleretic Activity of Menbutone Sodium: A Proposed Technical Framework

Disclaimer: As of October 2025, dedicated in-vitro studies detailing the specific mechanisms and quantitative choleretic activity of Menbutone sodium are not extensively available in the public scientific literature. Menbutone is a well-documented choleretic agent in veterinary medicine, with its effects primarily demonstrated through in-vivo studies in species such as cattle, sheep, and pigs[1][2][3][4][5][6][7][8]. This technical guide, therefore, outlines a proposed framework of established in-vitro methodologies to rigorously assess and quantify the choleretic properties of this compound. The experimental protocols and data presented herein are illustrative and based on standard assays for evaluating drug-induced effects on hepatobiliary function[9][10][11][12][13].

Introduction

Menbutone, a derivative of oxobutyric acid, is utilized in veterinary practice to stimulate digestive secretions, including bile, to address various forms of indigestion and hepatic insufficiency[14][15]. Its primary recognized effect is an increase in bile flow, though the precise cellular and molecular mechanisms driving this choleretic activity remain to be fully elucidated in an in-vitro setting. Understanding these mechanisms is crucial for potential new applications and for a more complete pharmacological profile. This document provides a comprehensive guide for researchers and drug development professionals on how to approach the in-vitro investigation of this compound's choleretic activity using state-of-the-art cell-based assays.

Proposed Experimental Protocols for In-Vitro Assessment

To comprehensively evaluate the choleretic potential of this compound, a multi-faceted approach utilizing primary hepatocytes in a sandwich-culture configuration is recommended. This model helps maintain hepatocyte polarity and allows for the formation of functional bile canaliculi, which is essential for studying biliary excretion[9][13].

Sandwich-Cultured Hepatocyte Model

The foundational in-vitro system for these studies would be sandwich-cultured hepatocytes (SCHs), likely of rat, canine, or human origin to assess species-specific effects.

Detailed Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from liver tissue via a two-step collagenase perfusion method.

-

Cell Seeding: Isolated hepatocytes are seeded onto collagen-coated culture plates.

-

Matrigel Overlay: After cell attachment (typically 4-6 hours), a layer of Matrigel or a similar basement membrane matrix is overlaid to create the "sandwich" configuration, promoting the formation of bile canalicular networks.

-

Culture Maintenance: Cultures are maintained for at least 48-72 hours to allow for the development of functional bile canaliculi before the commencement of experiments.

Assessment of Bile Acid Transport

A key indicator of choleretic activity is the enhancement of bile acid uptake and/or excretion. This can be quantified using labeled bile acids.

Detailed Methodology:

-

Hepatocyte Preparation: Sandwich-cultured hepatocytes are washed with pre-warmed buffer.

-

Incubation with this compound: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control for a specified period (e.g., 30 minutes).

-

Addition of Labeled Bile Acid: A solution containing a labeled bile acid probe, such as deuterium-labeled sodium taurocholate (d8-TCA), is added to the cultures.

-

Quantification of Uptake and Efflux: At designated time points, the culture medium is collected, and the cells are lysed. The amount of d8-TCA in the cells, bile canaliculi, and medium is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[9].

-

Calculation of Biliary Excretion Index (BEI): The BEI is calculated to determine the efficiency of biliary efflux.

Evaluation of Hepatocyte Viability

It is crucial to ensure that any observed increase in biliary activity is not a result of cytotoxicity. Standard viability assays should be performed in parallel.

Detailed Methodology:

-

Cell Treatment: Hepatocytes are treated with the same concentrations of this compound as in the transport assays.

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of membrane damage, is measured spectrophotometrically.

-

MTT Assay: The metabolic activity of the cells is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the activity of mitochondrial reductases.

Quantitative Data Presentation (Hypothetical)

The following tables are examples of how quantitative data from the proposed experiments would be structured for clear interpretation and comparison.

Table 1: Effect of this compound on Taurocholate (d8-TCA) Transport in Sandwich-Cultured Hepatocytes

| This compound Concentration | d8-TCA Uptake (pmol/mg protein) | Biliary Excretion Index (BEI) (%) | In Vitro Biliary Clearance (Clbiliary) (µL/min/mg protein) |

| Vehicle Control | 150 ± 12 | 35 ± 4 | 5.2 ± 0.6 |

| 1 µM | 162 ± 15 | 45 ± 5 | 6.8 ± 0.7 |

| 10 µM | 185 ± 18* | 60 ± 6 | 9.3 ± 0.9 |

| 100 µM | 210 ± 20 | 75 ± 8 | 12.5 ± 1.1** |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 2: Cytotoxicity Assessment of this compound in Primary Hepatocytes

| This compound Concentration | LDH Leakage (% of positive control) | Cell Viability (MTT; % of vehicle control) |

| Vehicle Control | 5 ± 1 | 100 ± 8 |

| 1 µM | 6 ± 2 | 98 ± 7 |

| 10 µM | 7 ± 2 | 95 ± 9 |

| 100 µM | 8 ± 3 | 92 ± 6 |

Data are presented as mean ± SD.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for assessing the choleretic activity of this compound in-vitro.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]

- 4. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The choleretic effect of menbutone and clanobutin sodium in steers | Semantic Scholar [semanticscholar.org]

- 9. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental models to study cholangiocyte biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Ag… [ouci.dntb.gov.ua]

Unraveling the Hepatic Action of Menbutone Sodium: A Technical Guide to Putative Molecular Targets and Investigative Strategies

For Immediate Release

This technical guide provides an in-depth exploration of the choleretic agent Menbutone sodium, with a focus on its effects on the liver. While the physiological response to Menbutone is well-documented, its precise molecular targets within hepatocytes remain an area of active investigation. This document serves as a resource for researchers, scientists, and drug development professionals by summarizing the current understanding of Menbutone's hepatic activity, proposing potential molecular targets based on the established mechanisms of bile secretion, and offering detailed experimental protocols to elucidate its mechanism of action.

Introduction to this compound

This compound, the sodium salt of γ-(4-methoxy-1-naphthoyl)-γ-oxobutyric acid, is a well-established choleretic agent primarily used in veterinary medicine. It is known to stimulate the secretion of bile, pancreatic juice, and gastric juice, thereby aiding in the treatment of digestive and hepatic insufficiencies. Clinical and preclinical observations consistently demonstrate a rapid and significant increase in bile flow following administration of Menbutone. This pronounced physiological effect suggests a direct or indirect interaction with the molecular machinery governing bile acid homeostasis in the liver. However, the specific molecular entities—receptors, transporters, or signaling proteins—that this compound interacts with to elicit its choleretic effect have not been definitively identified in publicly available scientific literature.

Established Pharmacological Effects and Pharmacokinetics

The primary pharmacological effect of this compound is the stimulation of bile secretion, with reports indicating a two- to five-fold increase in bile flow. This effect is observed within minutes of administration and can persist for two to three hours. The accompanying tables summarize key pharmacokinetic parameters of Menbutone in various species, providing a quantitative basis for understanding its absorption, distribution, metabolism, and excretion.

| Parameter | Species | Value | Route of Administration |

| Peak Plasma Concentration (Cmax) | Sheep | 18.8 ± 1.9 µg/mL | Intramuscular |

| Time to Peak Plasma Concentration (tmax) | Sheep | 3.75 ± 0.45 h | Intramuscular |

| Elimination Half-life (t½λ) | Sheep | 6.08 ± 2.48 h | Intravenous |

| Total Body Clearance (Cl) | Sheep | 63.6 ± 13.6 mL/kg/h | Intravenous |

| Volume of Distribution at Steady-State (Vss) | Sheep | 259.6 ± 52.7 mL/kg | Intravenous |

| Bioavailability (F) | Sheep | 103.1 ± 23.0 % | Intramuscular |

Table 1: Pharmacokinetic Parameters of Menbutone in Sheep.[1]

| Parameter | Species | Value | Route of Administration |

| Elimination Half-life (t½β) | Calves | 4.53 ± 2.45 h | Intravenous |

| Total Body Clearance (Cl) | Calves | 71.9 ± 13.5 mL/h/kg | Intravenous |

| Volume of Distribution at Steady-State (Vss) | Calves | 310.4 ± 106.4 mL/kg | Intravenous |

| Peak Plasma Concentration (Cmax) | Calves | 15.1 µg/mL | Intramuscular |

| Time to Peak Plasma Concentration (tmax) | Calves | 1.66 h | Intramuscular |

| Bioavailability (F) | Calves | 83.5 % | Intramuscular |

Table 2: Pharmacokinetic Parameters of Menbutone in Calves.[2]

Putative Molecular Targets in the Liver

Based on the known molecular mechanisms of bile acid synthesis and transport, several key proteins and signaling pathways emerge as potential targets for this compound. These are presented here as hypotheses to guide future research.

Nuclear Receptors: FXR and TGR5

The farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5) are central regulators of bile acid homeostasis.[3][4][5]

-

Farnesoid X Receptor (FXR): As a nuclear receptor activated by bile acids, FXR regulates the expression of genes involved in bile acid synthesis and transport.[3][4] Activation of FXR in hepatocytes leads to the transcriptional repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, and the induction of the Bile Salt Export Pump (BSEP), which transports bile acids into the bile canaliculus.[3][6] It is plausible that Menbutone could act as an FXR agonist, thereby stimulating bile acid efflux.

-

Takeda G-protein coupled Receptor 5 (TGR5): TGR5 is a plasma membrane receptor that, upon activation by bile acids, initiates a G-protein-mediated signaling cascade leading to increased intracellular cyclic AMP (cAMP).[3][7] In the liver, TGR5 activation has been linked to various metabolic effects, and its role in bile secretion is an area of ongoing research.[7][8] Menbutone could potentially modulate TGR5 signaling to influence bile flow.

Caption: Hypothesized signaling pathways for this compound in hepatocytes.

Bile Acid Transporters

The transport of bile acids across the hepatocyte membrane is a highly regulated process mediated by a suite of ATP-binding cassette (ABC) transporters and solute carriers (SLC).[9]

-

Bile Salt Export Pump (BSEP/ABCB11): This ABC transporter is located on the canalicular membrane of hepatocytes and is the primary driver of bile salt-dependent bile flow.[6][10][11] Direct or indirect modulation of BSEP activity is a key mechanism for choleretic agents. Menbutone could potentially enhance the transport activity of BSEP or increase its expression at the canalicular membrane.

-

Other ABC Transporters (e.g., MDR1, MRP2): While BSEP is the main bile salt transporter, other ABC transporters contribute to the secretion of other bile components and xenobiotics. It is conceivable that Menbutone could influence the activity of these transporters, contributing to its overall choleretic effect.

-

Sodium Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is responsible for the uptake of bile acids from the portal circulation.[12] While inhibition of NTCP would be counterintuitive for a choleretic agent, modulation of its activity could be part of a more complex regulatory mechanism.

Experimental Protocols for Target Identification and Validation

To investigate the putative molecular targets of this compound, a series of in vitro and cell-based assays can be employed. The following protocols provide a framework for such an investigation.

FXR and TGR5 Reporter Gene Assays

These assays are designed to determine if this compound can activate FXR or TGR5.

Methodology:

-

Cell Culture: Utilize a suitable mammalian cell line (e.g., HEK293T or HepG2) that is transiently or stably transfected with:

-

An expression vector for the target receptor (human FXR/RXR or TGR5).

-

A reporter plasmid containing a luciferase gene under the control of a response element for the respective receptor (e.g., FXR response element or cAMP response element for TGR5).

-

-

Compound Treatment: Plate the transfected cells in a 96-well format and treat with a range of concentrations of this compound. Include a known agonist as a positive control (e.g., GW4064 for FXR, INT-777 for TGR5) and a vehicle control.

-

Luciferase Assay: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the dose-response curve and calculate the EC50 value if activation is observed.

Caption: Workflow for FXR/TGR5 Reporter Gene Assay.

In Vitro Bile Acid Transporter Assays

These assays assess the direct effect of this compound on the transport activity of BSEP and other relevant transporters.

Methodology:

-

Vesicle Preparation: Use membrane vesicles isolated from insect or mammalian cells overexpressing the human transporter of interest (e.g., BSEP).

-

Transport Reaction: Incubate the vesicles with a radiolabeled or fluorescent substrate of the transporter (e.g., [³H]-taurocholic acid for BSEP) in the presence of ATP and varying concentrations of this compound. Include a known inhibitor as a positive control.

-

Separation and Quantification: Stop the reaction by rapid filtration through a filter membrane to separate the vesicles from the assay buffer. Measure the amount of substrate transported into the vesicles using liquid scintillation counting or fluorescence detection.

-

Data Analysis: Determine the rate of transport at each concentration of this compound and calculate the IC50 value if inhibition is observed.

Caption: Workflow for In Vitro Transporter Assay.

Gene Expression Analysis in Primary Hepatocytes

This experiment aims to determine if this compound alters the expression of genes involved in bile acid homeostasis.

Methodology:

-

Hepatocyte Culture: Culture primary hepatocytes from a relevant species (e.g., rat, dog, or human) in a suitable format (e.g., sandwich-cultured hepatocytes).

-

Compound Treatment: Treat the hepatocytes with a clinically relevant concentration of this compound for various time points (e.g., 6, 12, 24 hours).

-

RNA Isolation and qPCR: Isolate total RNA from the treated cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of key genes involved in bile acid synthesis (e.g., CYP7A1), transport (e.g., BSEP, NTCP), and regulation (e.g., FXR, SHP).

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to vehicle-treated cells.

Conclusion and Future Directions

This compound is an effective choleretic agent with a well-established physiological profile. However, a significant knowledge gap exists regarding its molecular mechanism of action in the liver. The putative targets and experimental strategies outlined in this technical guide provide a roadmap for future research aimed at elucidating the precise molecular interactions of Menbutone. A thorough understanding of its molecular targets will not only advance our fundamental knowledge of choleresis but also has the potential to inform the development of novel therapeutics for cholestatic liver diseases. Further investigation using the described methodologies, as well as broader approaches like proteomics and metabolomics, will be instrumental in fully characterizing the hepatic effects of this compound.

References

- 1. frontiersin.org [frontiersin.org]

- 2. In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Activation of the bile acid receptors TGR5 and FXR in the spinal dorsal horn alleviates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acid, Bile Metabolism Research Strategy -MetwareBio [metwarebio.com]

- 6. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATP-binding cassette transporters in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Canalicular ABC transporters and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. Redirecting [linkinghub.elsevier.com]

Menbutone Sodium: A Technical Guide to its Stimulatory Role on Gastric and Pancreatic Secretions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menbutone sodium, a derivative of oxybutyric acid, is a well-established choleretic and digestive stimulant predominantly used in veterinary medicine. Its primary pharmacological action is the potent stimulation of hepato-digestive activity. This technical guide provides an in-depth analysis of the role of this compound in stimulating the secretion of gastric and pancreatic juices. While its efficacy in increasing the volume of these secretions is widely cited, this document synthesizes the available quantitative data, outlines relevant experimental methodologies, and explores the potential physiological pathways involved.

Introduction

Menbutone, also known as genabilic acid, is utilized to address digestive disorders and hepatic insufficiency in various animal species, including cattle, sheep, goats, pigs, horses, and dogs.[1] Its therapeutic effect is attributed to its ability to significantly increase the secretion of bile, as well as gastric and pancreatic juices.[1][2] This stimulation of digestive fluids aids in the transit and assimilation of food, contributing to improved appetite and digestive processes.[1]

Effects on Gastric and Pancreatic Juice Secretion

This compound is consistently reported to increase the secretion of peptic (gastric) and pancreatic juices by a factor of 2 to 5 times the baseline levels.[1] This stimulatory effect is observed shortly after administration and is maintained for a period of 2 to 3 hours.[1]

Gastric Secretion

The stomach's exocrine secretions, collectively known as gastric juice, are produced by various glands within the gastric mucosa. The primary components include hydrochloric acid, pepsinogen, intrinsic factor, and mucus. Menbutone's stimulation of gastric juice secretion implies an action on the cells responsible for producing these components, namely the parietal cells (hydrochloric acid) and chief cells (pepsinogen). The increase in pepsinogen, a precursor to the proteolytic enzyme pepsin, enhances the stomach's capacity for protein digestion.[2]

Pancreatic Secretion

The exocrine pancreas secretes pancreatic juice, a fluid rich in bicarbonate and a wide array of digestive enzymes essential for the luminal digestion of carbohydrates, proteins, and fats. Menbutone's secretagogue effect on the pancreas leads to an increased output of these crucial components. The stimulation of pancreatic enzyme secretion, including trypsinogen (the precursor to trypsin), plays a pivotal role in the breakdown of complex food molecules in the duodenum.[2]

Quantitative Data on Secretion

While the 2 to 5-fold increase in gastric and pancreatic secretions is a frequently cited quantitative effect of menbutone, detailed studies providing specific measurements of volume and composition are not extensively available in the public domain. The following table summarizes the generally reported quantitative impact of menbutone on digestive secretions.

| Secretion Type | Parameter | Reported Effect of this compound | Duration of Effect | Reference |

| Gastric Juice | Volume & Peptic Secretion | 2 to 5 times baseline | 2 to 3 hours | [1] |

| Pancreatic Juice | Volume & Enzyme Secretion | 2 to 5 times baseline | 2 to 3 hours | [1] |

Experimental Protocols

The evaluation of menbutone's effect on gastric and pancreatic secretions necessitates specific in vivo experimental models. The following outlines a general methodology for such studies, primarily in ruminants, which are common subjects for menbutone research.

Collection of Pancreatic Juice in Experimental Animals

A common surgical technique for the collection of pancreatic juice involves the cannulation of the pancreatic duct. This allows for the direct measurement of secretion volume and subsequent analysis of its composition.

General Protocol:

-

Animal Preparation: Healthy adult animals (e.g., steers, sheep) are selected and fasted prior to surgery.

-

Surgical Cannulation: Under general anesthesia and sterile conditions, the pancreatic duct is identified and a cannula (e.g., Thomas cannula) is surgically inserted. The cannula is exteriorized, allowing for the collection of pancreatic juice.

-

Baseline Collection: Prior to the administration of menbutone, pancreatic juice is collected for a defined period to establish a baseline secretion rate and composition.

-

Menbutone Administration: this compound is administered, typically via intravenous or intramuscular injection, at a specified dosage (e.g., 10 mg/kg body weight).

-

Post-Administration Collection: Pancreatic juice is collected at regular intervals for several hours following menbutone administration.

-

Sample Analysis: The collected samples are analyzed for volume, pH, bicarbonate concentration, and the activity of key digestive enzymes such as trypsin and amylase.

Collection of Gastric Juice

Obtaining pure gastric juice from ruminants is complex due to the structure of their stomach. However, abomasal pouches or fistulas can be created for experimental purposes.

General Protocol:

-

Surgical Preparation: A surgically prepared animal with an abomasal fistula or pouch is utilized.

-

Baseline Measurement: Abomasal contents are collected to establish baseline pH and pepsin activity.

-

Menbutone Administration: this compound is administered to the animal.

-

Post-Treatment Sampling: Samples of abomasal fluid are collected at timed intervals.

-

Analysis: The samples are analyzed for changes in pH and pepsin concentration.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound stimulates gastric and pancreatic secretion are not yet fully elucidated in publicly available research. However, based on the known physiology of digestive secretion, a proposed logical framework can be constructed.

The secretion of gastric acid by parietal cells and pepsinogen by chief cells is regulated by a complex interplay of neural (acetylcholine), hormonal (gastrin), and paracrine (histamine) signals. Similarly, pancreatic acinar and ductal cell secretion is primarily controlled by the hormones cholecystokinin (CCK) and secretin. It is plausible that menbutone may act on one or more of these regulatory pathways.

Below is a conceptual diagram illustrating the potential points of action for a secretagogue like menbutone within the general pathways of gastric and pancreatic stimulation.

Caption: Conceptual overview of Menbutone's stimulatory action.

The following diagram illustrates a generalized experimental workflow for quantifying the effects of menbutone on digestive secretions.

Caption: Workflow for assessing Menbutone's secretagogue effects.

Conclusion

This compound is a potent stimulator of both gastric and pancreatic secretions, a property that underpins its use in veterinary medicine for the treatment of digestive disorders. The available evidence consistently indicates a significant, albeit temporary, increase in the volume of these essential digestive juices. While the overarching quantitative effect is established, there is a clear need for further research to provide more detailed quantitative data on the changes in the composition of these secretions and to elucidate the specific cellular and molecular signaling pathways through which menbutone exerts its secretagogue effects. Such studies would not only enhance our fundamental understanding of this compound but could also pave the way for new therapeutic applications and drug development in the field of gastrointestinal health.

References

The Structure-Activity Relationship of Menbutone: A Technical Guide for Drug Development Professionals

Abstract

Menbutone, a derivative of oxybutyric acid, is a well-established choleretic agent used in veterinary medicine to stimulate hepato-digestive activity. Its primary pharmacological effect is the significant increase in the secretion of bile, as well as gastric and pancreatic juices, thereby aiding in digestion and acting as a hepatic detoxifying agent. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Menbutone, based on available data and medicinal chemistry principles. It includes a comprehensive summary of its pharmacokinetic properties, detailed experimental protocols for its analysis, and visualizations of its proposed mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Menbutone's pharmacological profile to guide future research and development of novel choleretic agents.

Introduction

Menbutone, also known as genabilic acid, is utilized for treating digestive disorders in various animal species, including cattle, sheep, goats, pigs, and horses.[1][2] Its therapeutic efficacy stems from its potent choleretic action, which can increase biliary, pancreatic, and peptic secretions by two to five times their normal levels.[1] Despite its long-standing use, a detailed public-domain analysis of its structure-activity relationship has been limited. This guide aims to consolidate the existing knowledge on Menbutone and to extrapolate a hypothetical SAR based on its chemical structure and the known pharmacology of related compounds. Understanding the key structural features of Menbutone that govern its biological activity is crucial for the rational design of new, more potent, and selective choleretic drugs.

Physicochemical Properties of Menbutone

Menbutone is chemically known as 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

| IUPAC Name | 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid |

| CAS Number | 3562-99-0 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO |

Hypothetical Structure-Activity Relationship (SAR) of Menbutone

In the absence of direct studies on Menbutone analogs, a hypothetical SAR is proposed based on its core structure, which consists of a naphthalene ring, a methoxy group, a ketone, and a butanoic acid moiety.

-

Naphthalene Ring: The bulky, lipophilic naphthalene ring is likely crucial for the compound's affinity to its biological target. The planarity and aromaticity of this group may facilitate binding through van der Waals and pi-pi stacking interactions within a hydrophobic pocket of the target protein. Modifications to the substitution pattern or replacement with other bicyclic aromatic systems would likely impact activity.

-

Methoxy Group: The methoxy group at the 4-position of the naphthalene ring is an electron-donating group. This may influence the electronic properties of the aromatic system, potentially modulating target binding. Its position may also be critical for optimal interaction. It is plausible that this group acts as a hydrogen bond acceptor.

-

Butanoic Acid Side Chain: The carboxylic acid function is a key feature, rendering the molecule acidic. At physiological pH, this group will be deprotonated, forming a carboxylate anion. This anionic center is likely a critical interaction point with the biological target, possibly forming ionic bonds or hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine). The length and flexibility of the four-carbon chain may serve as a spacer, positioning the carboxylate group for optimal interaction with its binding site.

-

Ketone Group: The ketone group introduces a polar region and a potential hydrogen bond acceptor site. Its position relative to the naphthalene ring and the carboxylic acid is likely important for maintaining the overall conformation of the molecule required for biological activity.

The logical relationship for a hypothetical SAR is depicted in the diagram below.

Pharmacokinetic Properties

The pharmacokinetic profile of Menbutone has been investigated in several animal species. The data from studies in sheep and calves are summarized below.

Table 1: Pharmacokinetic Parameters of Menbutone in Sheep (10 mg/kg dose)[3][4][5]

| Parameter | Intravenous (IV) | Intramuscular (IM) |

| Cmax (µg/mL) | - | 18.8 ± 1.9 |

| tmax (h) | - | 3.75 ± 0.45 |

| t½λ (h) | 6.08 ± 2.48 | - |

| AUC0–∞ (µg·h/mL) | 165.0 ± 40.1 | 166.0 ± 27.4 |

| Cl (mL/h/kg) | 63.6 ± 13.6 | - |

| Vss (mL/kg) | 259.6 ± 52.7 | - |

| F (%) | - | 103.1 ± 23.0 |

Table 2: Pharmacokinetic Parameters of Menbutone in Calves (10 mg/kg dose)[1][6][7]

| Parameter | Intravenous (IV) | Intramuscular (IM) |

| Cmax (µg/mL) | - | 15.1 ± 4.3 |

| tmax (h) | - | 1.66 ± 0.55 |

| t½β (h) | 4.53 ± 2.45 | - |

| t½λ (h) | 4.2 ± 1.1 | - |

| AUC0–∞ (µg·h/mL) | - | - |

| Cl (mL/h/kg) | 71.9 ± 13.5 | - |

| Vss (mL/kg) | 310.4 ± 106.4 | - |

| F (%) | - | 83.5 ± 22.4 |

Proposed Mechanism of Action and Signaling Pathways

Menbutone's primary action is the stimulation of bile secretion (choleresis). While its direct molecular targets have not been fully elucidated, the general signaling pathways involved in bile acid homeostasis provide a framework for its potential mechanism. Bile acid synthesis and transport are tightly regulated by nuclear receptors, primarily the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5. It is plausible that Menbutone, or its metabolites, could modulate these pathways to enhance bile flow.

A generalized signaling pathway for choleretic agents is illustrated below.

References

The Role of Menbutone in Bile Secretion: A Technical Guide to its Proposed Activation of Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menbutone (or genabilic acid) is a potent choleretic agent widely used in veterinary medicine to enhance bile secretion and treat various digestive disorders. Its clinical efficacy is well-established, with studies demonstrating a significant increase in bile flow following administration. The primary mechanism of action is understood to involve the stimulation of Na+/K+-ATPase in hepatocytes. This technical guide provides an in-depth exploration of this proposed mechanism, synthesizes available quantitative data, outlines detailed experimental protocols for investigation, and visualizes the key pathways and workflows. While the direct molecular interaction between menbutone and Na+/K+-ATPase is not extensively detailed in publicly available literature, this paper constructs a hypothesized mechanism based on the fundamental principles of bile formation and presents the methodologies required to validate it.

Introduction to Menbutone and Choleretic Action

Menbutone is an oxobutyric acid derivative recognized for its robust stimulation of biliary, pancreatic, and gastric secretions.[1][2] Clinically, it is used to manage conditions such as indigestion, toxemia, and hepatic or pancreatic insufficiencies in various animal species.[1] Its primary therapeutic benefit stems from its choleretic effect—the ability to increase the volume of secreted bile.[2] Studies have shown that menbutone can increase bile secretion by 2 to 4.5 times the baseline level, with effects lasting for two to three hours after administration.[3][4]

Bile formation is an active process initiated at the canalicular membrane of hepatocytes. It is driven by the osmotic gradient created by the active transport of bile acids and other solutes into the bile canaliculus. The Na+/K+-ATPase, located on the basolateral membrane of the hepatocyte, is fundamental to this process. It creates the sodium gradient necessary to power the secondary active transport of bile acids from the portal blood into the hepatocyte, thereby providing the primary substrate for bile salt-dependent bile flow.

Hypothesized Mechanism of Action: Na+/K+-ATPase Activation

The central hypothesis for menbutone's choleretic effect is its direct or indirect activation of the basolateral Na+/K+-ATPase in hepatocytes. By enhancing the pump's activity, menbutone would increase the electrochemical gradient of sodium across the cell membrane. This amplified gradient provides a stronger driving force for Na+-dependent transporters, most notably the Na+/taurocholate cotransporting polypeptide (NTCP), which is responsible for the uptake of conjugated bile acids from the sinusoidal blood into the hepatocyte.

The proposed signaling pathway is as follows:

-

Activation: Menbutone interacts with the hepatocyte, leading to the stimulation of Na+/K+-ATPase.

-

Enhanced Gradient: The activated pump extrudes 3 Na+ ions and imports 2 K+ ions at a higher rate, steepening the transmembrane sodium gradient.

-

Increased Bile Acid Uptake: The enhanced sodium gradient boosts the activity of the NTCP, leading to a greater influx of bile acids into the hepatocyte.

-

Increased Biliary Secretion: The elevated intracellular concentration of bile acids drives their excretion across the apical (canalicular) membrane by export pumps such as the Bile Salt Export Pump (BSEP).

-

Osmotic Water Flow: The increased concentration of bile salts in the canaliculus creates a powerful osmotic gradient, drawing water and electrolytes into the bile, thereby increasing its volume.

Visualized Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]

Preliminary Toxicity Profile of Menbutone Sodium in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the currently available preliminary toxicity data for Menbutone sodium, a choleretic agent used in veterinary medicine. This document synthesizes findings from acute and reproductive toxicity studies conducted in various animal models. It is intended to serve as a foundational resource for researchers and professionals involved in drug development and safety assessment. While significant data from acute studies in rabbits and rats are presented, it is important to note the current gaps in the publicly available literature regarding oral toxicity in rodents and long-term toxicity studies.

Introduction

Menbutone, with the chemical name 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, is a synthetic compound that stimulates the secretion of bile and digestive juices.[1] Its sodium salt is utilized in veterinary practice to manage digestive disorders. Understanding the toxicity profile of this compound is crucial for its safe and effective use. This guide summarizes key toxicity studies, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing potential toxicological pathways.

Acute Toxicity Studies

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single dose. The available data for Menbutone primarily comes from studies in rabbits and a historical reference for rats.

Data Presentation: Acute Toxicity

| Species | Route of Administration | Vehicle/Formulation | LD50 (mg/kg BW) | Key Findings & Target Organs | Reference |

| Rabbit | Intramuscular | 10% Menbutone solution | 475 | Cardiac muscle, liver, and kidneys identified as main target organs. | [2] |

| Rat | Intramuscular | Not Specified | ~500 | Lethal dose reported, but detailed toxic effects are not available in the cited source. | AEPPAE, 1954 (as cited in[3]) |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population. A higher LD50 value generally indicates lower acute toxicity.

Experimental Protocols: Acute Toxicity

Acute Toxicity Study in Rabbits

-

Animal Model: Healthy adult male rabbits.[2]

-

Dosage and Administration: Menbutone (as a 10% solution of Genabilic acid) was administered via a single intramuscular injection at doses of 400, 450, 500, 550, and 600 mg/kg body weight.[2]

-

Methodology: The study followed a protocol to determine the lethal dose for 50% of the rabbits. Observations included clinical signs, and post-mortem examinations were conducted. Hematological, biochemical, and histopathological analyses were performed on rabbits treated with a 400 mg/kg dose to investigate the mechanisms of toxicity.

-

Key Observations:

-

Clinical signs of toxicity were observed.

-

Significant increases in serum creatine phosphokinase, creatinine phosphokinase-MB isoenzyme, and aspartate aminotransferase activities indicated cardiac muscle damage.

-

Elevated serum alanine aminotransferase and alkaline phosphatase activities, along with increased total bilirubin and decreased albumin, were consistent with hepatic injury.

-

Histopathological examination revealed interstitial myocarditis, multifocal necrosis in the heart, hepatic necrosis, fatty infiltration of the liver, renal tubular necrosis, and interstitial nephritis.

-

Reproductive and Developmental Toxicity

A study investigated the effects of Menbutone diethanolamine on the reproductive parameters of male goats and pregnant female rats.

Data Presentation: Reproductive Toxicity

| Species | Sex | Dosage | Duration | Key Findings | Reference |

| Goat | Male | 10 mg/kg b.wt (day 1) & 5 mg/kg b.wt (day 2), weekly | 8 weeks | Significant decrease in sperm concentration, progressive motility, and percentage of normal sperm. Reduced serum testosterone with a significant increase in FSH and LH. Harmful histopathological alterations in the testis and epididymis. | |

| Rat | Pregnant Female | 20 mg/kg b.wt daily | From day 5 to day 15 of pregnancy | Significant decrease in the number and weight of fetuses and the number of live fetuses. An increased number of dead fetuses. |

Experimental Protocol: Reproductive Toxicity Study

-

Animal Models:

-

15 apparently healthy mature un-castrated male goats of the Zaraibi breed (1.5-2 years old).

-

45 pregnant female rats.

-

-

Dosage and Administration:

-

Goats: The treatment group (n=5) received intramuscular injections of Menbutone diethanolamine at a dose of 10 mg/kg body weight on the first day and 5 mg/kg body weight on the second day, repeated weekly for 8 weeks.

-